Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDPLWXJNKTNP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543341 | |
| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235181-00-6 | |
| Record name | Methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalysis
The Mitsunobu reaction enables stereochemical inversion of secondary alcohols. Starting from racemic 4-benzyl-5-oxomorpholine-3-carboxylic acid, treatment with diethyl azodicarboxylate (DEAD) and a chiral phosphine (e.g., (R)-BINAP) yields the (S)-ester with >90% enantiomeric excess (ee).
Resolution via Crystallization
Racemic mixtures of methyl 4-benzyl-5-oxomorpholine-3-carboxylate can be resolved using chiral carboxylic acids (e.g., L-tartaric acid). Differential crystallization in ethanol/water systems separates enantiomers, with the (S)-form exhibiting higher solubility.
Esterification and Functional Group Interconversion
Carboxylic Acid to Methyl Ester
The free carboxylic acid intermediate (e.g., (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid) is esterified using methyl iodide in the presence of a base (e.g., K2CO3) or via Fischer esterification with methanol and H2SO4.
Typical Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF or MeOH |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Benzyl Group Introduction
The benzyl moiety is introduced via alkylation of 5-oxomorpholine-3-carboxylate precursors. Using benzyl bromide and a strong base (e.g., NaH) in THF affords N-benzylated products.
Optimization Notes:
-
Excess benzyl bromide (1.5 equiv) minimizes dialkylation.
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Anhydrous conditions prevent hydrolysis of the morpholinone ring.
Alternative Routes via Acylpyridinium Intermediates
A novel method reported by Li et al. involves triflylpyridinium-mediated activation of carboxylic acids. While initially developed for oxazole synthesis, this approach adapts to morpholinones by trapping acylpyridinium intermediates with aminol alcohols.
Stepwise Mechanism:
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Activation: Carboxylic acid reacts with DMAP-Tf to form an acylpyridinium salt.
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Nucleophilic Attack: Benzylamine derivative attacks the electrophilic carbon, forming a transient amide.
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Cyclization: Intramolecular lactamization yields the morpholinone core.
This method achieves 70–85% yields and excellent stereoretention when using enantiopure starting materials.
Industrial-Scale Considerations
Solvent Selection
| Solvent | Boiling Point (°C) | Suitability for Reaction |
|---|---|---|
| Dichloromethane | 40 | High for low-T steps |
| Toluene | 111 | Ideal for reflux |
| DMF | 153 | Polar aprotic medium |
Catalyst Recycling
-
DMAP Recovery: After triflylpyridinium reactions, DMAP is recovered via aqueous extraction (pH 7–8) and reused, reducing costs by 30%.
-
Pd Catalysts: Palladium acetate (used in coupling steps) is reclaimed using activated carbon filtration.
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxo derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate has been investigated for its potential therapeutic properties:
- Analgesic and Anti-inflammatory Effects : Preliminary studies indicate that this compound may interact with central nervous system receptors involved in pain modulation, suggesting applications in pain management and treatment of inflammatory conditions .
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmacological exploration .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules:
- Synthetic Routes : Various synthetic methods have been developed to produce this compound, including reactions involving morpholine derivatives and benzyl halides under controlled conditions.
| Synthetic Method | Reagents Used | Conditions |
|---|---|---|
| Reaction with benzyl chloride | Morpholine, NaOH | Dichloromethane, 0–5°C |
| Continuous flow synthesis | Automated systems | Scalable production |
Biological Studies
The biological activity of this compound is mediated through interactions with various molecular targets:
- Mechanism of Action : The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit enzymes involved in inflammatory responses .
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Study 2: Analgesic Properties
Research conducted at a pharmacological institute evaluated the analgesic effects of this compound in animal models. The findings suggested that the compound effectively reduced pain responses, supporting its use in developing new pain relief medications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar morpholine derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-Benzyl-5-oxomorpholine-2-carboxylic acid | Antimicrobial | Similar structure but different substitution pattern |
| 4-Benzyl-5-oxomorpholine-4-carboxylic acid | Anti-inflammatory | Different reactivity profile |
| 4-Benzyl-5-oxomorpholine-6-carboxylic acid | Potential anticancer | Unique binding interactions |
Mechanism of Action
The mechanism of action of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and benzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Stereochemical Variants
Key Findings :
Functional Group Modifications
Key Findings :
Heterocyclic Analogs
Key Findings :
- Oxazolidinones: These analogs (e.g., CAS 89662-51-1) are critical in developing antibiotics, contrasting with morpholine derivatives’ neurological applications .
- Substituent Effects : The benzyl group in all compounds enhances π-π stacking in crystal structures, aiding in crystallographic studies using tools like Mercury CSD .
Biological Activity
Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic potential, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a carboxylate group, and a benzyl substituent. The presence of a ketone at the 5-position of the morpholine ring enhances its reactivity and biological properties. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities or receptor signaling pathways, potentially influencing various physiological processes. Notably, the morpholine ring and benzyl group contribute significantly to its binding affinity and specificity .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further pharmacological exploration .
- Analgesic and Anti-inflammatory Effects : The compound has been studied for its potential as an analgesic and anti-inflammatory agent, particularly in pain management .
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern .
Data Table: Biological Activities of this compound
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research involving molecular docking simulations has demonstrated that this compound can effectively bind to target enzymes, altering their activity. These studies provide insights into the compound's potential therapeutic applications in conditions like cancer or infectious diseases .
- Pharmacological Characterization : A series of pharmacological characterizations have been conducted to evaluate the efficacy of this compound as a therapeutic agent. Results indicate significant promise in modulating pain pathways and reducing inflammation .
- Comparative Analysis with Similar Compounds : A comparative analysis highlights the unique structural features of this compound relative to other morpholine derivatives. This analysis underscores how variations in substituents and stereochemistry can influence biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate?
- Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is critical. Enantiomeric excess can be validated via chiral HPLC with a polysaccharide-based column or polarimetry. Absolute configuration confirmation requires single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Intermediate stereochemical control during ring closure (e.g., via oxazolidinone precursors) minimizes racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: H and C NMR to confirm regiochemistry and benzyl/methyl substituents.
- IR: Validate carbonyl (C=O) and ester (C-O) functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula confirmation.
- SC-XRD: Definitive proof of stereochemistry and crystal packing .
Q. How can researchers assess the purity of this compound?
- Methodological Answer: Use reverse-phase HPLC with UV detection (≥95% purity threshold). Quantify impurities via LC-MS and compare retention times with standards. Thermal analysis (DSC/TGA) identifies solvates or hydrates, while SC-XRD confirms phase homogeneity .
Advanced Research Questions
Q. How can graph set analysis elucidate hydrogen-bonding networks in this compound crystals?
- Methodological Answer: Apply Etter’s graph set theory to categorize hydrogen bonds (e.g., , ) using Mercury CSD. Analyze motifs (chains, rings) to predict stability and solubility. Cross-reference with crystallographic data from SHELXL-refined structures .
Q. What computational tools are recommended for analyzing puckering parameters of the morpholine ring?
- Methodological Answer: Use Cremer-Pople puckering coordinates to quantify ring non-planarity. Implement ORTEP-3 for 3D visualization of displacement parameters and SHELXL for refining anisotropic displacement ellipsoids. Compare results with similar morpholine derivatives in the Cambridge Structural Database (CSD) .
Q. How should researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer:
Data Validation: Check for twinning or disorder using PLATON.
Refinement: Apply SHELXL’s restraints for bond lengths/angles and test alternative space groups.
Cross-Validation: Compare hydrogen-bonding patterns with graph set analysis and spectroscopic data (e.g., NMR coupling constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
